molecular formula C14H22O B14434302 2-(Hexyloxy)-1,3-dimethylbenzene CAS No. 80227-88-9

2-(Hexyloxy)-1,3-dimethylbenzene

Cat. No.: B14434302
CAS No.: 80227-88-9
M. Wt: 206.32 g/mol
InChI Key: KAMMLEQSVKWKAH-UHFFFAOYSA-N
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Description

2-(Hexyloxy)-1,3-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a hexyloxy group and two methyl groups. This compound is part of the larger family of alkylbenzenes, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexyloxy)-1,3-dimethylbenzene typically involves the alkylation of 1,3-dimethylbenzene (m-xylene) with hexyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Hexyloxy)-1,3-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position to form corresponding benzoic acids or ketones.

    Reduction: Reduction reactions can convert the hexyloxy group to a hydroxyl group or further to an alkane.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) are employed for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Benzoic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(Hexyloxy)-1,3-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals, solvents, and coatings.

Mechanism of Action

The mechanism of action of 2-(Hexyloxy)-1,3-dimethylbenzene involves its interaction with various molecular targets The hexyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylbenzene (m-Xylene): Lacks the hexyloxy group, making it less hydrophobic.

    2-(Hexyloxy)-1,4-dimethylbenzene: Similar structure but with different substitution pattern, affecting its reactivity and physical properties.

    2-(Hexyloxy)-1,3,5-trimethylbenzene: Contains an additional methyl group, altering its steric and electronic characteristics.

Uniqueness

2-(Hexyloxy)-1,3-dimethylbenzene is unique due to the presence of both the hexyloxy group and two methyl groups, which confer specific hydrophobic and electronic properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the study of aromatic substitution reactions.

Properties

CAS No.

80227-88-9

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

2-hexoxy-1,3-dimethylbenzene

InChI

InChI=1S/C14H22O/c1-4-5-6-7-11-15-14-12(2)9-8-10-13(14)3/h8-10H,4-7,11H2,1-3H3

InChI Key

KAMMLEQSVKWKAH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=CC=C1C)C

Origin of Product

United States

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